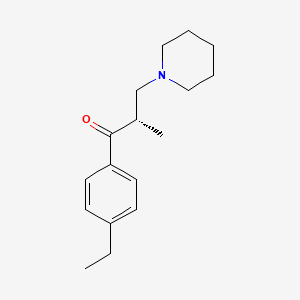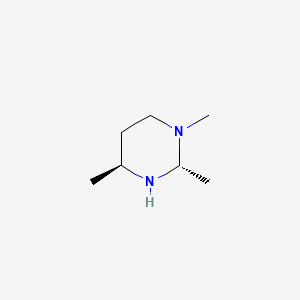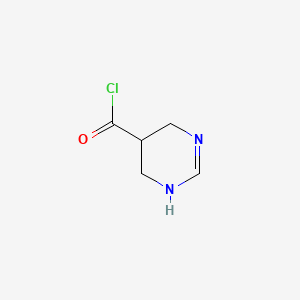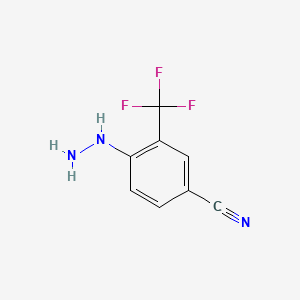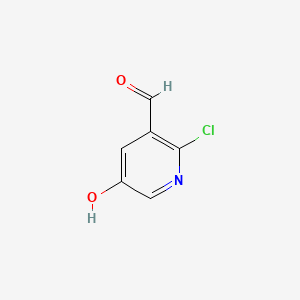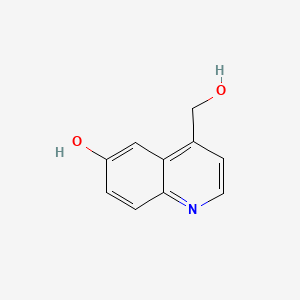
4-(Hydroxymethyl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Hydroxymethyl)quinolin-6-ol” is a compound that falls under the category of quinolones . Quinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinolones has been widely studied. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4 (1 H )-one frameworks .Molecular Structure Analysis
Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinazolinones have been used in various reactions. For instance, 4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (168) in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol 169 .Aplicaciones Científicas De Investigación
Anticancer and Photochemotherapeutic Applications : A derivative, 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), has shown promise as a photochemotherapeutic agent. It demonstrated moderate antiproliferative activity in mammalian cells in the dark and higher activity upon UVA irradiation, without mutagenicity and skin phototoxicity. Its mechanism of action and photobinding to DNA differ from traditional furocoumarins, suggesting its potential as a selective cancer treatment option (Chilin et al., 2003).
Synthesis in Material Sciences : Derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been used in the synthesis of metallophthalocyanines, which are important in material sciences. These compounds were synthesized and characterized for their aggregation properties, demonstrating their application in developing novel materials (Bıyıklıoğlu & Acar, 2012).
Antimicrobial and Anti-corrosion Properties : Various derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been explored for their antimicrobial activity. For instance, compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol have been investigated for their anti-corrosion properties in acidic media, showing significant inhibition effects, thereby suggesting their potential in corrosion prevention applications (Douche et al., 2020).
Neurological Applications : Certain hydroxymethylquinoline compounds have been evaluated for their potential in treating neurological conditions. For example, derivatives like 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline have shown promise in this area, highlighting the versatile nature of these compounds in therapeutic applications (Milata et al., 2019).
Antibacterial Activity : Derivatives like 7-(α-hydroxy- m-nitrobenzyl)quinolin-8-ol have shown activity against a wide range of Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Faizi et al., 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(hydroxymethyl)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRFVTSXOVOEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)
